

# 1-(3-Chloro-2-hydroxyphenyl)propan-1-one

## molecular weight

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### Compound of Interest

Compound Name:	1-(3-Chloro-2-hydroxyphenyl)propan-1-one
Cat. No.:	B3024786

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An In-Depth Technical Guide to **1-(3-Chloro-2-hydroxyphenyl)propan-1-one**: Properties, Synthesis, and Applications

## Executive Summary

This technical guide provides a comprehensive overview of **1-(3-Chloro-2-hydroxyphenyl)propan-1-one**, a halogenated hydroxyaryl ketone of significant interest to the scientific community. Hydroxyaryl ketones serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals.<sup>[1][2]</sup> The introduction of a chloro-substituent on the phenyl ring modulates the molecule's electronic properties and metabolic stability, making it a valuable scaffold for drug discovery. This document details the compound's physicochemical properties, outlines a robust synthetic methodology via the Fries rearrangement, presents detailed experimental workflows for its preparation and characterization, and explores its potential applications in research and development.

## Introduction and Strategic Importance

Hydroxyaryl ketones are a cornerstone class of organic compounds, distinguished by a ketone functional group attached to a phenolic ring. Their utility is well-established, primarily as precursors for the synthesis of biologically active molecules such as flavonoids, chromanones, and other complex heterocyclic systems.<sup>[2]</sup> The specific compound, **1-(3-Chloro-2-hydroxyphenyl)propan-1-one**, combines the reactive potential of the ketone and hydroxyl groups with the electronic and steric influence of a chlorine atom. This strategic placement of

the chloro- and hydroxyl- groups makes it a tailored building block for developing novel chemical entities with potential therapeutic value.

## Physicochemical Properties and Molecular Structure

A precise understanding of a compound's physical and chemical properties is fundamental for its application in synthetic chemistry and drug design. The key identifiers and computed properties for **1-(3-Chloro-2-hydroxyphenyl)propan-1-one** are summarized below.

### Data Presentation: Compound Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>9</sub> ClO <sub>2</sub>	PubChem[3]
Molecular Weight	184.62 g/mol	PubChem[3]
IUPAC Name	1-(3-chloro-2-hydroxyphenyl)propan-1-one	PubChem[3]
Monoisotopic Mass	184.0291072 Da	PubChem[3]
Hydrogen Bond Donor Count	1	PubChem[3]
Hydrogen Bond Acceptor Count	2	PubChem[3]
Rotatable Bond Count	2	PubChem[3]
Topological Polar Surface Area	37.3 Å <sup>2</sup>	PubChem[3]
XLogP3	2.6	PubChem[3]

### Molecular Structure Diagram

Caption: Figure 1: Chemical Structure of **1-(3-Chloro-2-hydroxyphenyl)propan-1-one**.

## Synthesis and Mechanistic Considerations: The Fries Rearrangement

The Fries rearrangement is a powerful and industrially significant reaction for the synthesis of hydroxyaryl ketones from phenolic esters.<sup>[1][4]</sup> This reaction is typically catalyzed by Lewis acids (e.g., AlCl<sub>3</sub>, TiCl<sub>4</sub>) or strong Brønsted acids and exhibits ortho- and para-selectivity, which can be controlled by reaction conditions such as temperature and solvent.<sup>[2][5]</sup>

## Expertise & Rationale for Synthetic Route

The Fries rearrangement is selected as the optimal pathway for several reasons:

- **Convergent Synthesis:** It efficiently assembles the target scaffold from readily available precursors, 2-chlorophenol and propionyl chloride.
- **Established Methodology:** The reaction is well-documented, with numerous variations that allow for optimization of yield and regioselectivity.<sup>[4][6]</sup>
- **Scalability:** The reaction is amenable to scale-up, a critical consideration for pharmaceutical development.

The proposed synthesis involves two primary steps: esterification of 2-chlorophenol followed by a Lewis acid-catalyzed rearrangement. Low temperatures during the rearrangement step generally favor the formation of the para-isomer, while higher temperatures tend to yield more of the ortho-product, which is the desired outcome for this synthesis.<sup>[5]</sup>

## Synthetic Workflow Diagram

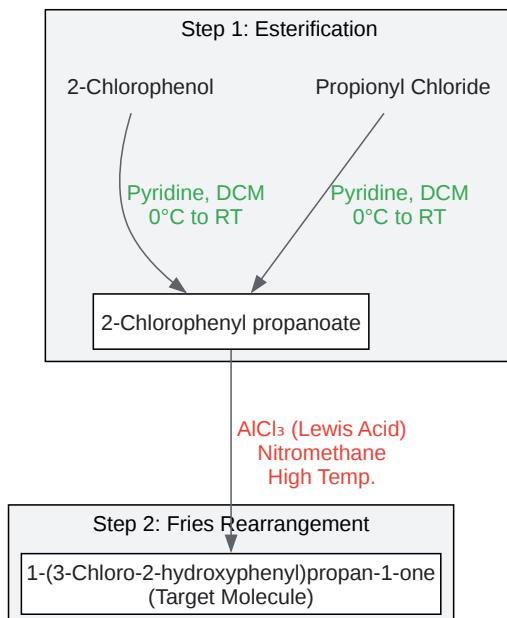


Figure 2: Proposed Synthetic Pathway via Fries Rearrangement.

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Caption: Figure 2: Proposed Synthetic Pathway via Fries Rearrangement.

## Detailed Experimental Protocol: Synthesis

### Step 1: Synthesis of 2-Chlorophenyl propanoate

- To a stirred solution of 2-chlorophenol (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM, 5 mL/mmol) at 0°C under a nitrogen atmosphere, add propionyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction with 1M HCl (aq).
- Separate the organic layer, wash with saturated  $\text{NaHCO}_3$  solution and brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , and concentrate under reduced pressure to yield the crude ester, which can be used in the next step without further purification.

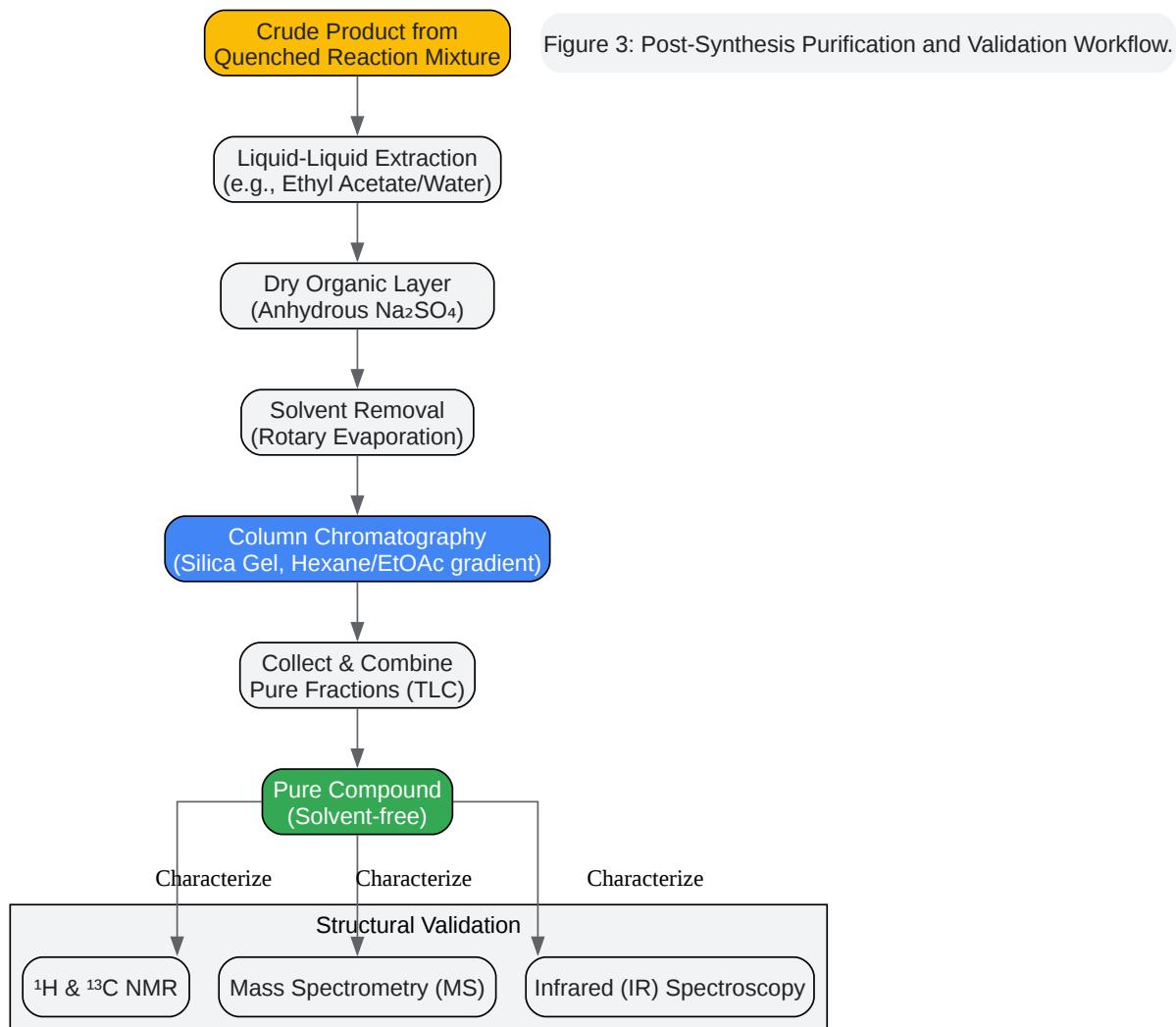
#### Step 2: Fries Rearrangement to **1-(3-Chloro-2-hydroxyphenyl)propan-1-one**

- To a flask charged with anhydrous aluminum chloride ( $\text{AlCl}_3$ , 3.0 eq), add nitromethane as the solvent and cool to 0°C.
- Add the 2-chlorophenyl propanoate (1.0 eq) synthesized in Step 1 to the stirred suspension.
- Heat the reaction mixture to 100-120°C and maintain for 4-6 hours. The elevated temperature is crucial for favoring the ortho-rearrangement.<sup>[5]</sup>
- Monitor the formation of the product by TLC or HPLC.
- After completion, cool the reaction mixture to 0°C and carefully quench by slowly adding crushed ice followed by concentrated HCl.
- The resulting mixture is then processed for product isolation as described in the following section.

## Workflow for Purification and Structural Validation

A rigorous purification and characterization protocol is essential to ensure the identity and purity of the final compound, a non-negotiable standard in drug development.

## Purification & Analysis Workflow Diagram

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Caption: Figure 3: Post-Synthesis Purification and Validation Workflow.

## Detailed Experimental Protocol: Purification and Characterization

- Extraction: Extract the quenched reaction mixture from the synthesis step with ethyl acetate (3x volumes). Combine the organic layers.
- Washing: Wash the combined organic phase sequentially with water and saturated brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.
- Characterization (Self-Validating System):
  - Nuclear Magnetic Resonance (NMR): Dissolve a sample in  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ . The  $^1\text{H}$  NMR spectrum should show characteristic aromatic proton signals, a quartet and a triplet for the propanoyl chain, and a phenolic -OH peak. The  $^{13}\text{C}$  NMR will confirm the number of unique carbons.
  - Mass Spectrometry (MS): An ESI-MS analysis will confirm the molecular weight, with a characteristic isotopic pattern for the single chlorine atom.
  - Infrared (IR) Spectroscopy: The IR spectrum will show a broad -OH stretch (around 3200-3500  $\text{cm}^{-1}$ ) and a sharp C=O stretch (around 1650-1680  $\text{cm}^{-1}$ ).

## Applications in Research and Drug Development

**1-(3-Chloro-2-hydroxyphenyl)propan-1-one** is not an end product but a versatile synthetic intermediate. Its value lies in the strategic placement of three distinct functional handles that can be selectively manipulated.

- The Phenolic Hydroxyl Group: Can undergo O-alkylation or O-acylation to generate libraries of ether and ester derivatives. It also directs further electrophilic aromatic substitution.

- The Ketone Carbonyl Group: Can be reduced to a secondary alcohol, serve as a site for condensation reactions (e.g., aldol, Mannich), or be used in the synthesis of heterocyclic rings like flavones or chromones.
- The Aryl Chloride: Can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, dramatically increasing molecular complexity.

By leveraging these reactive sites, medicinal chemists can rapidly generate a diverse set of analogues for structure-activity relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

## Conclusion

**1-(3-Chloro-2-hydroxyphenyl)propan-1-one** is a high-value chemical intermediate with significant potential for professionals in drug discovery and materials science. Its synthesis is achievable through robust and scalable methods like the Fries rearrangement. The compound's well-defined physicochemical properties and versatile functional groups make it an ideal starting point for the development of novel and complex molecular architectures. This guide provides the foundational knowledge and practical protocols necessary for its synthesis, purification, and strategic application in advanced research settings.

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